1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Overview
Description
The compound “1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine derivatives .Scientific Research Applications
Molecular Structure and Docking Studies
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and related compounds have been the subject of molecular docking studies and X-ray structure determination. For example, the molecular structure of a similar compound, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, was determined using X-ray crystallography, revealing details about the tetrazole ring's planarity and the angles between the aryl and tetrazole rings. Docking studies with cyclooxygenase-2 enzyme identified key amino acid residues interacting with the molecule (Al-Hourani et al., 2015).
Synthesis and Structural Studies
Research has focused on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 1-phenyl-1H-tetrazole and derivatives. These studies involve characterizing these compounds using various spectroscopic techniques and determining their molecular structures through X-ray diffraction. Investigations into their thermal decomposition, including the release of nitrogen and isonitrile as decomposition products, have been conducted (Yılmaz et al., 2015).
Biological Evaluation and Docking Studies
The synthesis of tetrazole-containing compounds and their evaluation in biological contexts, like antibacterial studies, has been explored. Molecular docking studies, along with pharmacokinetic predictions and evaluations of molecular properties such as electronic structure and hyperpolarizability, have been carried out for these compounds (Dhevaraj et al., 2019).
Coordination Chemistry
Research in coordination chemistry has led to the synthesis of complexes involving 1-phenyl-1H-tetrazole and related compounds. These complexes have been characterized, and their structural, electronic, and optical properties have been studied. This includes the investigation of tetrazole's role in the formation of coordination polymers and their properties such as dielectric constant and luminescence (Chen et al., 2011).
Anti-Corrosive Applications
Tetrazole derivatives have been studied for their anti-corrosive behavior, particularly on metal surfaces like copper and brass in acidic mediums. These studies involve understanding the adsorption behavior and effectiveness of these compounds as corrosion inhibitors, supported by theoretical investigations like Density Functional Theory (DFT) calculations and electrochemical measurements (Bourzi et al., 2020).
Synthesis and Catalysis
The utility of tetrazole derivatives in catalysis has been explored. For instance, 1-(2-Iodophenyl)-1H-tetrazole has been used as a ligand in palladium-catalyzed Heck reactions, demonstrating the versatility of these compounds in synthetic chemistry (Gupta et al., 2004).
Future Directions
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIVNDUNCVKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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